
1-(4-Tert-butylphenyl)octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)octan-1-one is an organic compound with the molecular formula C18H28O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an octanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)octan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses tert-butylbenzene and octanoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Tert-butylphenyl)octan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)octan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and as a flavoring agent due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)octan-1-one involves its interaction with specific molecular targets. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the activity of enzymes and receptors in biological systems. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
1-(4-Tert-butylphenyl)ethanone: Similar structure but with a shorter carbon chain.
1-(4-Tert-butylphenyl)butan-1-one: Similar structure with a four-carbon chain.
1-(4-Tert-butylphenyl)hexan-1-one: Similar structure with a six-carbon chain.
Uniqueness: 1-(4-Tert-butylphenyl)octan-1-one is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. The longer chain increases its hydrophobicity, making it more suitable for applications requiring non-polar solvents. Additionally, the compound’s structural features allow for diverse chemical modifications, enhancing its versatility in various applications.
Propiedades
Número CAS |
111829-14-2 |
|---|---|
Fórmula molecular |
C18H28O |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)octan-1-one |
InChI |
InChI=1S/C18H28O/c1-5-6-7-8-9-10-17(19)15-11-13-16(14-12-15)18(2,3)4/h11-14H,5-10H2,1-4H3 |
Clave InChI |
MPDZVKZYRVXMJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


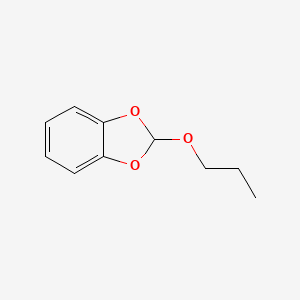
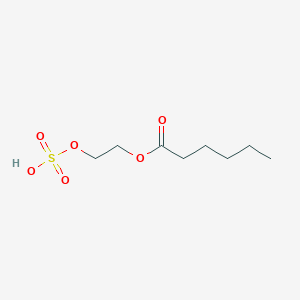
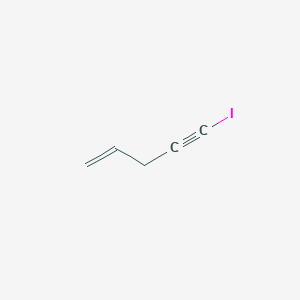
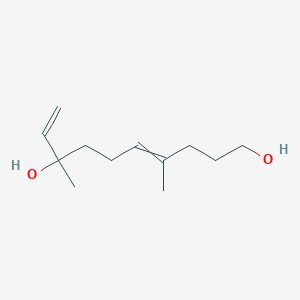
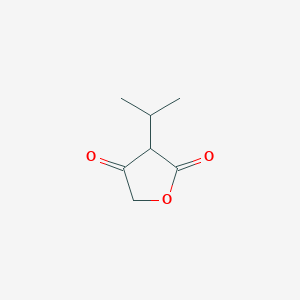
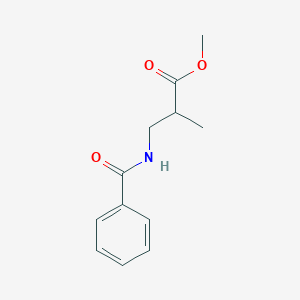
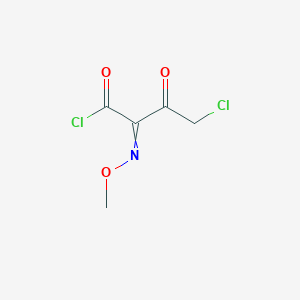
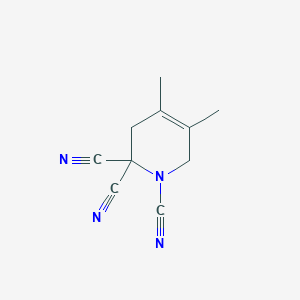

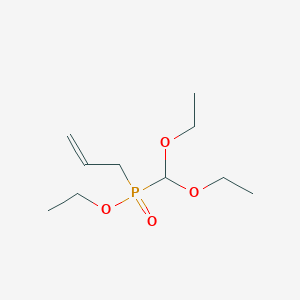
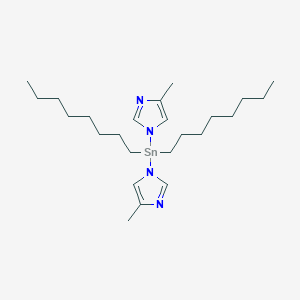

![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)
